2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
This compound is a heterocyclic molecule featuring an imidazo[1,2-b]pyridazine core fused to a piperidin-4-ylmethyl substituent and a hexahydrocinnolin-3-one moiety.
Properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20-13-16-3-1-2-4-17(16)22-26(20)14-15-7-10-24(11-8-15)19-6-5-18-21-9-12-25(18)23-19/h5-6,9,12-13,15H,1-4,7-8,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWFADRJSWQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. It is upregulated and overexpressed in certain conditions such as multiple myeloma.
Mode of Action
The compound interacts with its target, TAK1, by binding to the hinge region of the kinase. The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs. It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency.
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands. Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, often associated with tumorigenesis, progression, and poor prognosis, is also targeted.
Result of Action
The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations. It has shown excellent activities against multiple myeloma cell lines with GI50 values as low as 30 nM. This inhibition of TAK1 leads to the suppression of cell growth and proliferation, thereby potentially controlling the progression of diseases like multiple myeloma.
Biological Activity
The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[1,2-b]pyridazine derivatives, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 382.49 g/mol. The structure features a hexahydrocinnolinone core linked to an imidazo[1,2-b]pyridazine moiety via a piperidine ring.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6 |
| Molecular Weight | 382.49 g/mol |
| Chemical Structure | Structure |
Anticancer Properties
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer activity. For instance, a study highlighted that certain derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both bacterial and fungal strains. In vitro studies demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.
Anti-inflammatory Effects
Imidazo[1,2-b]pyridazine derivatives are explored for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. This activity may be attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound class. Modifications on the piperidine and imidazo rings can significantly influence potency and selectivity. For instance:
- Substituents on the imidazo ring : Varying substituents can enhance binding affinity to specific receptors.
- Piperidine modifications : Alterations in the piperidine structure can improve pharmacokinetic properties such as solubility and permeability.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a derivative similar to our compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM. The study concluded that further optimization could lead to a viable therapeutic candidate for breast cancer treatment.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was found to be 16 µg/mL, suggesting strong antibacterial activity compared to standard antibiotics like ampicillin.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific kinases. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammation.
- Target Kinases : Preliminary studies indicate that this compound may inhibit Bruton's tyrosine kinase (Btk) and Transforming Growth Factor-beta Activated Kinase (TAK1), both of which are crucial for various cellular processes including inflammation and cancer cell survival.
Anticancer Properties
The compound has shown promising anticancer activity in vitro against several cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 5.11 | Cytotoxicity |
| SUIT-2 (Pancreatic) | 1.4 - 4.2 | Antiproliferative effects |
| Capan-1 (Pancreatic) | Significant | Migration inhibition |
In a study published in Molecules, the compound exhibited significant antiproliferative activity against pancreatic ductal adenocarcinoma cell lines. The IC50 values varied depending on the specific cell type tested.
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties of this compound revealed its effectiveness against pancreatic cancer cell lines. The study found that it not only inhibited cell growth but also reduced the migration rate of cancer cells, suggesting a potential role in preventing metastasis .
Case Study 2: Kinase Inhibition
Research focused on the inhibition of TAK1 by this compound demonstrated its capability to block this pathway effectively at nanomolar concentrations. This inhibition is particularly relevant for therapeutic strategies targeting cancer cell survival mechanisms.
Comparison with Similar Compounds
Structural Analogues from Literature
The compound shares structural motifs with several imidazo-pyridazine derivatives and piperazine/piperidine-containing heterocycles. Key analogues and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Complexity: The target compound incorporates a hexahydrocinnolin-3-one group, which introduces additional hydrogen-bonding sites and conformational constraints compared to simpler analogues like 3b or 4a. This may improve selectivity for kinase targets but could reduce solubility . Compounds with trifluoromethyl groups (e.g., 3b) exhibit enhanced metabolic stability and lipophilicity, contributing to their potent antitrypanosomal activity .
Linker Flexibility :
- The piperidin-4-ylmethyl linker in the target compound provides greater spatial flexibility than the rigid piperazine linkers in 3b or 6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo... . This flexibility may allow better accommodation in binding pockets but could increase entropic penalties during binding .
show low micromolar IC₅₀ values against Trypanosoma brucei and Leishmania donovani, suggesting that the imidazo[1,2-b]pyridazine core is critical for antiparasitic action .
Q & A
Basic: What are the common synthetic strategies for synthesizing this compound, and how is its purity validated?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization to form the imidazo[1,2-b]pyridazine core and subsequent functionalization of the piperidine and cinnolinone moieties. Key steps include:
- Cyclization: Reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to construct the heterocyclic core .
- Coupling: Use of coupling agents like HBTU for amide bond formation or nucleophilic substitutions to attach substituents .
- Optimization: Control of reaction temperature, solvent polarity (e.g., DMF, dioxane), and stoichiometry to minimize side products .
Characterization:
- NMR spectroscopy (1H/13C) confirms structural integrity.
- Mass spectrometry (MS) validates molecular weight.
- HPLC assesses purity (>99% is typical for pharmacological studies) .
Basic: Which structural motifs in this compound are pharmacologically significant?
Answer:
The compound combines three critical motifs:
Imidazo[1,2-b]pyridazine: Known for enzyme inhibition (e.g., kinase targets) due to its planar aromatic structure and hydrogen-bonding capacity .
Piperidine: Enhances solubility and modulates receptor binding via conformational flexibility .
Hexahydrocinnolin-3-one: Contributes to metabolic stability and bioavailability through partial saturation .
Advanced: How can reaction yields be optimized while minimizing side products during synthesis?
Answer:
- Temperature Control: Lower temperatures (0–25°C) reduce undesired cyclization byproducts during coupling steps .
- Catalyst Selection: Palladium catalysts (e.g., Pd(dppf)Cl₂) improve Suzuki-Miyaura cross-coupling efficiency for aryl substitutions .
- Purification: Use of silica gel chromatography or recrystallization to isolate intermediates, ensuring >95% purity before subsequent steps .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) .
- High-Resolution MS (HRMS): Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
- HPLC: Uses C18 columns with UV detection (λ = 254 nm) to quantify purity .
Advanced: How can hyphenated techniques (e.g., LC-MS) resolve ambiguities in structural elucidation?
Answer:
- LC-MS/MS: Combines separation with fragmentation patterns to identify isomeric byproducts (e.g., distinguishing regioisomers during imidazo-pyridazine formation) .
- X-ray Crystallography: Provides absolute configuration confirmation for chiral centers in the piperidine ring .
Basic: What in vitro assays are recommended to evaluate this compound’s biological activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at varying concentrations (IC50 determination) .
- Cellular Uptake: LC-MS quantification in cell lysates to assess permeability and intracellular stability .
- Cytotoxicity: MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to establish therapeutic index .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed serum concentration in cell cultures) .
- Metabolite Screening: Use LC-HRMS to identify active/inactive metabolites that may explain discrepancies .
- Target Engagement: Employ biophysical methods (e.g., SPR or thermal shift assays) to confirm direct target binding .
Advanced: What strategies guide the design of structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation: Systematically modify the piperidine methyl group (e.g., methyl → cyclopropyl) to probe steric effects .
- Bioisosteric Replacement: Replace the triazole ring with oxadiazole to assess hydrogen-bonding impact on potency .
- Pharmacophore Mapping: Molecular docking (e.g., AutoDock Vina) identifies critical interactions with target proteins .
Basic: What storage conditions ensure the compound’s stability in long-term studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
